

# (R)-NODAGA-tris(t-Bu ester): A Technical Guide for Researchers

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## Compound of Interest

Compound Name: (R)-NODAGA-tris(t-Bu ester)

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**(R)-NODAGA-tris(t-Bu ester)** is a bifunctional chelator crucial in the development of radiopharmaceuticals for Positron Emission Tomography (PET) imaging. Its structure allows for stable complexation with medically relevant radionuclides, such as Gallium-68 ( $^{68}\text{Ga}$ ) and Copper-64 ( $^{64}\text{Cu}$ ), while the protected carboxylic acid moieties provide a handle for conjugation to biomolecules. This guide offers an in-depth overview of its core properties, experimental protocols, and relevant data for researchers, scientists, and drug development professionals.

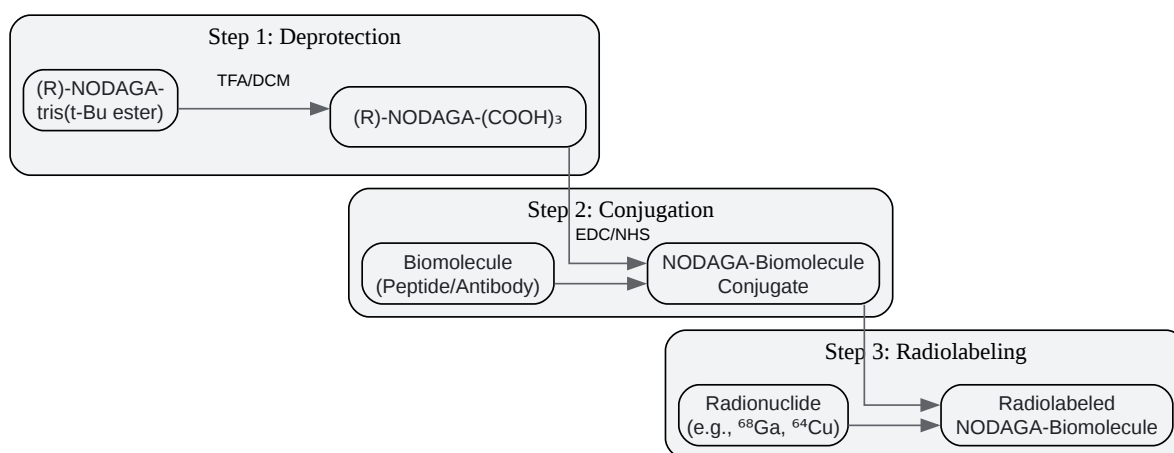
## Core Properties

**(R)-NODAGA-tris(t-Bu ester)**, systematically named 4-(4,7-bis(2-(tert-butoxy)-2-oxoethyl)-1,4,7-triazacyclononan-1-yl)-5-(tert-butoxy)-5-oxopentanoic acid, is a white to yellowish powder.[1] The tert-butyl ester groups serve as protecting groups for the carboxylic acids, which, after deprotection, can be used for covalent attachment to targeting vectors like peptides and antibodies. The NODAGA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid) backbone is a highly efficient chelator for various trivalent metal ions.[2][3]

Property	Value	Reference
Molecular Formula	C <sub>27</sub> H <sub>49</sub> N <sub>3</sub> O <sub>8</sub>	[4][5]
Molecular Weight	543.7 g/mol	[4][5]
CAS Number	1252799-47-5	[1][4]
Appearance	White to yellowish powder	[1]
Purity	>96%	[4][5]
Storage	-20°C	[6]

## Experimental Workflow and Protocols

The general workflow for utilizing **(R)-NODAGA-tris(t-Bu ester)** involves a three-step process: deprotection of the tert-butyl esters, conjugation to a biomolecule, and subsequent radiolabeling with a radionuclide of interest.



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Experimental workflow for **(R)-NODAGA-tris(t-Bu ester)**.

## Deprotection of tert-Butyl Esters

The tert-butyl ester protecting groups are readily removed under acidic conditions to yield the free carboxylic acids. A common and effective method involves the use of trifluoroacetic acid (TFA).

Protocol:

- Dissolve the **(R)-NODAGA-tris(t-Bu ester)** in a suitable organic solvent, such as dichloromethane (DCM).
- Add an excess of trifluoroacetic acid (TFA). A common ratio is a 1:1 mixture of DCM and TFA.<sup>[7]</sup>
- Stir the reaction mixture at room temperature for 2-5 hours.<sup>[7][8]</sup>
- Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), to confirm the consumption of the starting material.
- Upon completion, remove the solvent and excess TFA under reduced pressure (e.g., using a rotary evaporator).
- The resulting deprotected (R)-NODAGA-(COOH)<sub>3</sub> can be further purified if necessary, for example, by precipitation from a non-polar solvent like diethyl ether.

## Conjugation to Biomolecules (EDC/NHS Coupling)

The free carboxylic acid groups on the deprotected NODAGA can be covalently linked to primary amines (e.g., the N-terminus or lysine side chains) on peptides or antibodies using a carbodiimide coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

Protocol:

- Dissolve the deprotected (R)-NODAGA-(COOH)<sub>3</sub> in an appropriate buffer, such as 2-(N-morpholino)ethanesulfonic acid (MES) buffer at pH 6.0.
- Add EDC and NHS (or Sulfo-NHS) to the solution to activate the carboxylic acid groups. The reaction is typically carried out at room temperature for 15-30 minutes.
- Dissolve the biomolecule (peptide or antibody) in a suitable conjugation buffer, often a phosphate-buffered saline (PBS) at a pH of 7.2-8.0.
- Add the activated NODAGA solution to the biomolecule solution. The molar ratio of the activated chelator to the biomolecule can be varied to control the degree of conjugation.
- Allow the conjugation reaction to proceed for a period ranging from 2 hours to overnight, at either room temperature or 4°C.
- Quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to consume any remaining activated chelator.
- Purify the resulting NODAGA-biomolecule conjugate to remove unreacted chelator and byproducts. This can be achieved using techniques like size-exclusion chromatography (SEC) or dialysis.
- Characterize the conjugate to determine the average number of chelators per biomolecule, for example, using MALDI-TOF mass spectrometry.<sup>[9]</sup>

## Radiolabeling with Gallium-68 or Copper-64

The NODAGA-biomolecule conjugate can be efficiently radiolabeled with radionuclides like <sup>68</sup>Ga or <sup>64</sup>Cu. NODAGA is known for its ability to form stable complexes under mild conditions.

### <sup>68</sup>Ga Radiolabeling Protocol:

- Obtain <sup>68</sup>GaCl<sub>3</sub> in a suitable buffer from a <sup>68</sup>Ge/<sup>68</sup>Ga generator.
- Adjust the pH of the <sup>68</sup>Ga solution to a slightly acidic range, typically between 3.5 and 4.5, using a buffer such as sodium acetate.<sup>[10]</sup>

- Add the NODAGA-biomolecule conjugate to the buffered  $^{68}\text{Ga}$  solution. The amount of conjugate can range from 15-50  $\mu\text{g}$  depending on the desired specific activity.[10]
- Incubate the reaction mixture. While labeling can occur at room temperature, heating to 60-95°C for 5-10 minutes can significantly increase the radiolabeling yield.[10][11]
- Determine the radiochemical purity of the final product using methods like radio-TLC or radio-HPLC.

#### $^{64}\text{Cu}$ Radiolabeling Protocol:

- Prepare a solution of the NODAGA-biomolecule conjugate in a suitable buffer, such as 0.1 M ammonium acetate at pH 5.5-6.0.[7]
- Add the  $^{64}\text{CuCl}_2$  solution to the conjugate solution.
- Incubate the reaction mixture. Labeling is often efficient at room temperature within 15-20 minutes, although incubation at 37°C can also be used.[7]
- Assess the radiolabeling efficiency and radiochemical purity using radio-TLC or radio-HPLC.

## Quantitative Data

The following tables summarize key quantitative data related to the performance of NODAGA conjugates.

Table 1: Radiolabeling Conditions and Efficiency

Radionuclide	Biomolecule Conjugate	pH	Temperature (°C)	Time (min)	Radiochemical Yield	Reference
<sup>68</sup> Ga	NODAGA-(RGD) <sub>2</sub>	3.5 - 4.0	95	5 - 10	>95%	[10]
<sup>68</sup> Ga	NODAGA-(RGD) <sub>2</sub>	3.5 - 4.0	Room Temp	-	- (requires higher peptide mass)	[10]
<sup>68</sup> Ga	NODAGA-Pamidronic Acid	4.0 - 4.5	>60	-	Optimum	[11]
<sup>64</sup> Cu	NODAGA-Trastuzumab	~5.5	Room Temp	15	~80%	[9]
<sup>64</sup> Cu	NODAGA-Trastuzumab	-	25	15	>99% (with 1.1 μM conjugate)	[12]

Table 2: In Vitro Stability of Radiolabeled NODAGA Conjugates

Conjugate	Condition	Time (h)	Stability	Reference
[ <sup>64</sup> Cu]Cu-NODAGA-Trastuzumab	PBS	24	Excellent	[12]
[ <sup>64</sup> Cu]Cu-NODAGA-Trastuzumab	Mouse Serum	24	Excellent	[12]
[ <sup>64</sup> Cu]Cu-NODAGA-Trastuzumab	33 mM EDTA	24	>99% stable	[12]

## Conclusion

**(R)-NODAGA-tris(t-Bu ester)** is a versatile and valuable tool in the field of radiopharmaceutical development. Its robust chelating properties, coupled with a straightforward methodology for bioconjugation after deprotection, make it an excellent choice for the preparation of targeted PET imaging agents. The ability to achieve high radiolabeling yields under mild conditions further enhances its utility for sensitive biomolecules. The data and protocols presented in this guide provide a solid foundation for researchers to incorporate this chelator into their drug discovery and development pipelines.

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